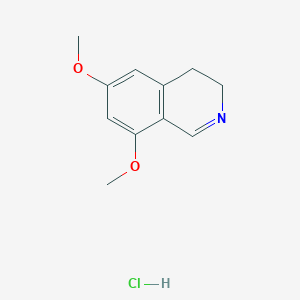
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is a synthetic derivative of retinol, commonly known as Vitamin A. This compound is characterized by its unique structure, which includes a retinol backbone with a 15-hexadecanoate ester group. It has a molecular formula of C36H60O2 and a molecular weight of 524.86 g/mol
Preparation Methods
The synthesis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate typically involves the esterification of 4,5-Didehydro-5,6-dihydro-retinol with hexadecanoic acid. The reaction is usually carried out under anhydrous conditions using a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Chemical Reactions Analysis
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate has several scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in retinoid signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology and ophthalmology, due to its structural similarity to retinoids.
Mechanism of Action
The mechanism of action of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate involves its interaction with retinoid receptors in the body. Upon entering the cell, the compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. This binding leads to the activation or repression of specific genes involved in cellular differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate can be compared to other retinoid derivatives, such as:
Retinol: The parent compound, which is essential for vision and skin health.
Retinoic Acid: A metabolite of retinol that is used in the treatment of acne and other skin conditions.
Retinyl Palmitate: An ester of retinol and palmitic acid, commonly used in cosmetic formulations.
The uniqueness of this compound lies in its specific ester group, which may confer different biological activities and stability compared to other retinoids.
Properties
CAS No. |
1976029-78-3 |
|---|---|
Molecular Formula |
C₃₆H₆₀O₂ |
Molecular Weight |
524.86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone](/img/structure/B1145647.png)

![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)


